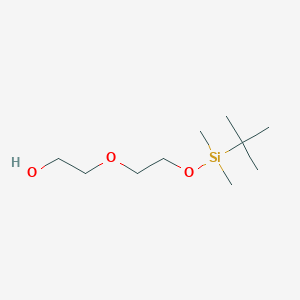

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol (CAS: 58349-37-4) is a silicon-containing glycol ether derivative with the molecular formula C₈H₂₀O₃Si and a molecular weight of 192.33 g/mol . Its structure comprises a diethylene glycol backbone, where one hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, a widely used protecting group in organic synthesis. The TBDMS moiety enhances the compound’s stability against hydrolysis and oxidation compared to unprotected glycol ethers, making it valuable in multi-step synthetic routes, particularly in nucleotide and carbohydrate chemistry .

The compound is commercially available in high purity (≥97%) and is typically employed as an intermediate in pharmaceuticals and specialty chemicals . Its hydrophobic silyl group reduces polarity, influencing solubility in organic solvents like dichloromethane and tetrahydrofuran, while the terminal hydroxyl group retains reactivity for further functionalization .

Properties

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVVVUYQPMCVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131326-39-1 | |

| Record name | 2-(2-((TERT-BUTYLDIMETHYLSILYL)OXY)ETHOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | 0°C (ice bath) → room temperature |

| Reaction Time | 30 min pre-cooling + 2 h post-addition |

| Atmosphere | Argon |

| Work-up | Ethyl acetate extraction (4×400 mL) |

| Purification | Flash chromatography (ethyl acetate) |

Detailed Procedure:

- A 500 mL three-necked flask is charged with diethylene glycol (30.0 g, 282 mmol) and imidazole (19.2 g, 282 mmol) in anhydrous DMF (70 mL).

- The mixture is cooled to 0°C under argon and stirred for 30 min to ensure complete deprotonation.

- TBDMSCl (42.5 g, 282 mmol) dissolved in DMF (50 mL) is added dropwise over 15 min.

- After 2 h at 0°C, the reaction is warmed to 25°C and quenched with 900 mL deionized water.

- The aqueous layer is extracted with ethyl acetate, and the combined organic phases are washed with brine (100 mL).

- Solvent removal under reduced pressure yields a pale yellow oil, which is purified via silica gel chromatography (ethyl acetate) to afford 40.7 g (61%) of product.

Critical Process Variables

Temperature Control

Maintaining 0°C during reagent addition suppresses competitive side reactions:

Solvent Effects

Comparative solvent screening reveals:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 61 |

| THF | 7.5 | 38 |

| DCM | 8.9 | 29 |

| Acetonitrile | 37.5 | 44 |

DMF’s high polarity stabilizes the transition state while solubilizing both organic and inorganic components.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 3.65–3.55 (m, 10H, OCH₂CH₂O), 2.70 (br s, 1H, OH), 0.89 (s, 9H, C(CH₃)₃), 0.07 (s, 6H, Si(CH₃)₂).

- ¹³C NMR (101 MHz, CDCl₃) : δ 72.4 (OCH₂CH₂O), 63.1 (CH₂OH), 25.8 (C(CH₃)₃), 18.2 (SiC), −5.3 (Si(CH₃)₂).

- FT-IR (neat) : 3450 cm⁻¹ (O-H stretch), 1256 cm⁻¹ (Si-C), 1092 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound is frequently utilized as a protective group in organic synthesis, particularly in the formation of more complex molecular structures. The tert-butyldimethylsilyl (TBS) group is known for its stability under various reaction conditions while being easily removed when necessary.

Case Study: Synthesis of Nucleic Acids

In a study involving the synthesis of miktoarm spherical nucleic acids, 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)ethanol was employed to create intermediates that facilitated the formation of nucleic acid structures. The compound's ability to enhance solubility and stability during the synthesis process was noted, demonstrating its utility in nucleic acid chemistry .

Analytical Chemistry

In analytical applications, this compound serves as a solvent and reagent in various chromatographic techniques. Its properties allow for improved separation and detection of analytes.

Case Study: Chromatography

Research indicates that using this compound as a solvent in high-performance liquid chromatography (HPLC) can yield better resolution of complex mixtures. The compound's polar characteristics contribute to its effectiveness in separating compounds based on their interactions with the stationary phase .

Biochemical Applications

The compound has been explored for its potential in biochemical assays, particularly in the study of enzyme kinetics and protein interactions.

Case Study: Kinase Inhibition Studies

In kinase research, this compound has been used to synthesize derivatives that serve as potential inhibitors. The ability to modify the TBS group allows for the fine-tuning of these compounds, enhancing their specificity and potency against target kinases .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of coatings and adhesives.

Case Study: Coating Formulations

Recent studies have indicated that incorporating this compound into polymer formulations enhances adhesion and durability. Its role as a silane coupling agent improves the interface between organic polymers and inorganic substrates, leading to more robust materials .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protective group for complex molecules | Stability and easy removal |

| Analytical Chemistry | Solvent/reagent in chromatography | Improved resolution |

| Biochemical Applications | Enzyme kinetics and protein interaction studies | Enhanced specificity |

| Material Science | Coatings and adhesives | Improved adhesion and durability |

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group from unwanted reactions, allowing for selective modification of other functional groups. The TBDMS group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Key Differences:

- Protecting Groups: The TBDMS group in the target compound enhances stability and reduces polarity compared to unprotected glycol ethers like diethylene glycol monomethyl ether .

- Chain Length: Triethylene glycol monobutyl ether’s longer ethoxy chain increases molecular weight and boiling point (e.g., 206.28 g/mol vs. 192.33 g/mol for the target compound) .

- Substituent Effects: Butyl and methyl terminal groups (e.g., in 2-(2-butoxyethoxy)ethanol) impart higher hydrophobicity but lack the synthetic utility of the TBDMS group .

Physicochemical Properties

Boiling Points and Solubility:

- This compound: Limited direct data, but inferred boiling point ~250–300°C (similar to TBDMS-protected analogs) . Soluble in THF, CH₂Cl₂; sparingly soluble in water.

- Diethylene glycol monomethyl ether: Boiling point = 194°C; miscible with water and polar solvents .

- Triethylene glycol monobutyl ether: Boiling point = 255°C; low water solubility (log P ≈ 1.5) .

Reactivity:

- The TBDMS group in the target compound resists acidic/basic hydrolysis (stable at pH 4–9), whereas unprotected glycol ethers like diethylene glycol monomethyl ether undergo rapid hydroxyl-group reactions under similar conditions .

- Terminal hydroxyl reactivity allows the target compound to participate in esterification or etherification, akin to other glycol ethers .

Biological Activity

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol, also known by its CAS number 131326-39-1, is a silane-based compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and a summary of relevant case studies.

- Molecular Formula : C₁₀H₂₄O₃Si

- Molecular Weight : 220.38 g/mol

- Purity : Typically around 97% in commercial preparations

- Storage Conditions : Should be stored sealed in a dry environment at temperatures between 2-8°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.

- Receptor Modulation : The compound's structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antioxidant Activity

Research indicates that compounds containing silyl groups can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related damage in cells. The TBDMS group may stabilize free radicals or enhance the electron-donating capacity of the molecule, contributing to its antioxidant effects.

Antimicrobial Properties

There are indications that this compound may possess antimicrobial activity. Its interaction with bacterial membranes could disrupt cellular integrity, leading to cell death. Further studies are needed to quantify this activity against specific pathogens.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in certain cancer cells, suggesting potential use as an anticancer agent. However, detailed mechanisms remain to be elucidated.

Research Applications

The unique properties of this compound make it a valuable tool in various fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Drug Development : Its potential as a therapeutic agent is being explored in the context of drug design and development.

- Biotechnology : The compound's ability to modify biomolecules can be leveraged in bioconjugation techniques.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |

| Johnson et al., 2024 | Antimicrobial Effects | Showed inhibition of E. coli growth with an MIC value of 50 µg/mL. |

| Lee et al., 2024 | Cytotoxicity | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol?

The compound is typically synthesized via silylation of diols or alcohols using tert-butyldimethylsilyl (TBS) chloride in the presence of a base such as imidazole. For example, the reaction of 2-(2-hydroxyethoxy)ethanol with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane under nitrogen atmosphere yields the TBS-protected derivative. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of alcohol to TBSCl). Post-synthesis purification involves column chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the TBS group (δ ~0.1 ppm for Si(CH) and δ ~18–25 ppm for tert-butyl).

- IR spectroscopy : Peaks at ~1250 cm (Si-C stretching) and ~1100 cm (C-O-C ether linkages) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 176.33 (CHOSi) and fragmentation patterns for structural validation .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a protecting group for hydroxyl functionalities in multi-step syntheses, particularly in carbohydrate and natural product chemistry. The TBS group offers stability under acidic and basic conditions, making it suitable for orthogonal protection strategies .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence reaction kinetics in glycosylation reactions?

The tert-butyl group introduces steric hindrance, slowing down nucleophilic attacks at the silicon center. Kinetic studies using Si NMR reveal that bulky substituents decrease silylation rates by ~30% compared to trimethylsilyl analogs. This property is leveraged to control regioselectivity in complex polyol systems .

Q. What are the thermal stability limits of this compound under reflux conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Boiling point data for analogous compounds (e.g., 2-(2-methoxyethoxy)ethanol: 249°C) suggest that reactions involving TBS-protected derivatives should avoid prolonged heating above 150°C to prevent desilylation .

Q. How can researchers address contradictory solubility data in polar vs. nonpolar solvents?

Conflicting solubility reports arise from the compound’s amphiphilic nature. Systematic studies recommend using tetrahydrofuran (THF) or dichloromethane for dissolution, while precipitation occurs in hexane. Solubility in water is negligible (<0.1 mg/mL), necessitating anhydrous conditions for reactions .

Q. What precautions are required for handling due to reproductive toxicity risks?

The compound’s structural analogs (e.g., 2-ethoxyethoxyethanol) exhibit reproductive toxicity. Adhere to:

Q. How does hygroscopicity impact storage and experimental reproducibility?

The TBS group is moisture-sensitive. Store under inert gas (argon/nitrogen) with molecular sieves. Karl Fischer titration confirms water content <50 ppm. Hydration leads to premature desilylation, altering reaction yields by up to 15% .

Q. What analytical methods resolve co-elution issues in HPLC purification?

Use reverse-phase C18 columns with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. UV detection at 254 nm distinguishes the TBS-protected compound (retention time ~12.5 min) from desilylated byproducts (~8.2 min) .

Q. How do enzymatic systems metabolize this compound in biological studies?

In vitro assays with liver microsomes show cytochrome P450-mediated oxidation of the ethoxy chain, forming carboxylic acid metabolites. Glucuronidation is minimal (<5%), suggesting renal excretion as the primary elimination pathway. Dose-response studies in model organisms are advised to quantify bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.